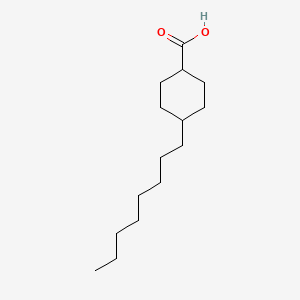

Cyclohexanecarboxylic acid, 4-octyl-

Description

Contextualizing Cyclohexanecarboxylic Acid Derivatives in Organic Chemistry

Cyclohexanecarboxylic acid derivatives are a class of organic compounds that feature a cyclohexane (B81311) ring bonded to a carboxyl group. The inherent flexibility of the cyclohexane ring, which can adopt various conformations such as the chair and boat forms, imparts unique stereochemical properties to these molecules. This structural nuance is critical in fields like medicinal chemistry, where the three-dimensional arrangement of a molecule can dictate its biological activity.

In the broader landscape of organic chemistry, these derivatives serve as versatile building blocks. The carboxylic acid functional group can undergo a variety of transformations, including esterification, amidation, and reduction, allowing for the synthesis of more complex molecular architectures. Furthermore, the cyclohexane scaffold can be functionalized at different positions, leading to a vast library of compounds with tailored properties. Research has extensively explored these derivatives as intermediates in the synthesis of pharmaceuticals and as key components in the creation of advanced materials. For instance, the introduction of various substituent groups onto the cyclohexane ring can significantly influence the compound's polarity, lipophilicity, and steric profile, thereby modulating its physical and chemical characteristics.

Scope and Significance of 4-Octylcyclohexanecarboxylic Acid Research

Within the diverse family of cyclohexanecarboxylic acid derivatives, 4-octylcyclohexanecarboxylic acid has garnered interest primarily for its role as a precursor in the synthesis of liquid crystals. tcichemicals.com Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, and they are the technological basis for the ubiquitous liquid crystal displays (LCDs). tcichemicals.comtcichemicals.com

The significance of 4-octylcyclohexanecarboxylic acid lies in its molecular structure: a rigid cyclohexane core combined with a flexible long alkyl (octyl) chain. This combination of a rigid and a flexible segment is a common feature of molecules that exhibit liquid crystalline phases, often referred to as calamitic (rod-shaped) liquid crystals. tcichemicals.com The octyl group, in particular, contributes to the molecule's ability to self-assemble into the ordered, yet fluid, structures characteristic of nematic or smectic phases. tcichemicals.com

Research in this area focuses on synthesizing and characterizing new liquid crystalline materials with desirable properties, such as a broad temperature range for the liquid crystal phase, low viscosity, and specific dielectric anisotropies. While detailed research focusing exclusively on 4-octylcyclohexanecarboxylic acid is somewhat limited in publicly accessible literature, its importance can be inferred from the extensive studies on related long-chain alkyl-substituted cyclohexanecarboxylic acids and their ester derivatives, which are staple components in many liquid crystal mixtures. These studies often explore how variations in the alkyl chain length and the stereochemistry of the cyclohexane ring (cis vs. trans isomers) affect the mesomorphic (liquid crystalline) properties of the final materials. The trans isomer of such compounds is generally more linear and more likely to form stable liquid crystal phases.

Beyond liquid crystals, the amphiphilic nature of 4-octylcyclohexanecarboxylic acid, with its hydrophilic carboxylic acid head and a long hydrophobic octyl tail, suggests potential applications in areas such as surfactant chemistry and as a modifier for polymer properties, although these areas appear to be less explored in academic research.

Historical Perspectives on Cyclohexanecarboxylic Acid Synthesis and Applications

The synthesis of cyclohexanecarboxylic acid and its derivatives has a rich history intertwined with the development of synthetic organic chemistry. One of the earliest and most straightforward methods for preparing the parent cyclohexanecarboxylic acid is the catalytic hydrogenation of benzoic acid. wikipedia.org This method, which involves the reduction of the aromatic ring, has been refined over the years with the development of more efficient and selective catalysts.

For the synthesis of 4-substituted cyclohexanecarboxylic acids, such as the 4-octyl derivative, a common historical approach involves the hydrogenation of the corresponding 4-substituted benzoic acid. For instance, 4-octylbenzoic acid can be catalytically hydrogenated to yield 4-octylcyclohexanecarboxylic acid. This approach allows for the introduction of the alkyl chain at the para-position of the aromatic ring, a well-established area of aromatic chemistry, followed by the saturation of the ring.

Another significant historical synthetic route is the Diels-Alder reaction. For example, the reaction between 1,3-butadiene (B125203) and acrylic acid yields 3-cyclohexene-1-carboxylic acid, which can then be hydrogenated to cyclohexanecarboxylic acid. google.com While not a direct route to 4-alkylated derivatives, this cycloaddition strategy has been fundamental in building the cyclohexane core.

The application of these compounds has also evolved. Initially, they were of interest for fundamental studies of reaction mechanisms and stereochemistry. However, with the discovery of liquid crystals in the late 19th century and their subsequent development for display technologies in the mid-20th century, the interest in specific derivatives like 4-alkylcyclohexanecarboxylic acids surged. Research in the 1970s and 1980s, in particular, saw a significant effort in synthesizing and characterizing a wide variety of these compounds to create stable and effective liquid crystal mixtures for the burgeoning electronics industry. This era cemented the importance of cyclohexanecarboxylic acid derivatives in materials science. nih.gov

Compound Data

| Compound Name |

| Cyclohexanecarboxylic acid, 4-octyl- |

| Cyclohexanecarboxylic acid |

| Benzoic acid |

| 4-Octylbenzoic acid |

| 3-Cyclohexene-1-carboxylic acid |

| 1,3-Butadiene |

| Acrylic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-octylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h13-14H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWVLGWMZNFPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192063, DTXSID301281593 | |

| Record name | Cyclohexanecarboxylic acid, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Octylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-95-9, 38289-32-6 | |

| Record name | Cyclohexanecarboxylic acid, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Octylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Octylcyclohexanecarboxylic Acid and Its Derivatives

Catalytic Hydrogenation Routes to Cyclohexanecarboxylic Acids

Catalytic hydrogenation is a fundamental industrial process for producing cyclohexanecarboxylic acids from their corresponding benzoic acid derivatives. This transformation is challenging due to the high resonance energy of the aromatic ring and potential catalyst poisoning by the carboxyl group. nih.gov

The primary synthetic route to 4-octylcyclohexanecarboxylic acid involves the catalytic hydrogenation of its aromatic precursor, 4-octylbenzoic acid. ontosight.ai This process saturates the benzene (B151609) ring, converting it into a cyclohexane (B81311) ring while preserving the carboxylic acid and octyl substituents. The reaction typically yields a mixture of cis and trans isomers, where the relative positions of the functional groups on the cyclohexane ring differ. nih.govgoogle.com For instance, the hydrogenation of p-aminobenzoic acid over a Ruthenium on Carbon (Ru/C) catalyst has been shown to produce a cis/trans ratio of 1:4.6 for the resulting 4-aminocyclohexanecarboxylic acid. google.com Similarly, the hydrogenation of various para-substituted benzoic acids, such as p-pentyl benzoic acid, has been successfully achieved, indicating the viability of this method for the 4-octyl analog. nih.gov

The efficiency and selectivity of the hydrogenation of benzoic acid derivatives are highly dependent on the choice of catalyst and solvent. nih.govresearchgate.netcabidigitallibrary.org

Catalytic Systems: A range of metal catalysts have been investigated for this transformation. Platinum on titanium dioxide (Pt/TiO₂) has demonstrated exceptionally high activity, achieving a turnover frequency (TOF) of 4490 h⁻¹ at 80°C and 50 bar H₂. nih.gov Palladium on carbon (Pd/C) is a commonly used catalyst in industrial settings, often in combination with co-catalysts like nickel, to improve activity. researchgate.netgoogle.com Ruthenium-based catalysts, such as Ru/C, are also effective but can sometimes lead to over-hydrogenation of the carboxylic acid group. researchgate.net For standard laboratory reductions, Pd on activated charcoal or the more active Pearlmann's catalyst (Pd(OH)₂ on charcoal) are often the initial choices. blogspot.com

Solvent Effects: The reaction solvent plays a crucial role. While organic solvents like hexane, ethanol, and ethyl acetate (B1210297) are commonly used, water has been shown to enhance selectivity with certain catalysts. nih.govcabidigitallibrary.orgblogspot.com A binary solvent system of 1,4-dioxane (B91453) and water (1:1 ratio) with a 5% Ru/C catalyst resulted in 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid, effectively reducing undesired hydrogenolysis byproducts. researchgate.netcabidigitallibrary.org The choice of solvent can influence the orientation of the substrate on the catalyst surface, thereby affecting the reaction's outcome. cabidigitallibrary.org

| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Key Finding | Reference |

|---|---|---|---|---|---|

| Pt/TiO₂ | Hexane | 80 | 50 | Record high activity (TOF = 4490 h⁻¹) | nih.gov |

| 5% Ru/C | 1,4-Dioxane/Water (1:1) | 220 | 68.9 | 100% conversion, 86% selectivity to CCA | researchgate.netcabidigitallibrary.org |

| 5% Pd/C | 1,4-Dioxane | N/A | N/A | 100% selectivity to CCA | researchgate.net |

| Ni-Zr-B Alloy | Water | N/A | N/A | Increased selectivity in polar solvent | cabidigitallibrary.org |

Functional Group Interconversions and Derivatization Strategies

Once 4-octylcyclohexanecarboxylic acid is synthesized, its carboxyl group serves as a versatile handle for creating a wide array of derivatives through standard organic reactions such as esterification and amidation.

Esterification is a fundamental reaction for converting carboxylic acids into esters. numberanalytics.com Several methods are applicable to 4-octylcyclohexanecarboxylic acid.

Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. numberanalytics.commasterorganicchemistry.com Typically, a strong acid like sulfuric acid (H₂SO₄) is used as the catalyst, and a large excess of the alcohol can be employed to drive the equilibrium towards the ester product. masterorganicchemistry.comlibretexts.org This method is well-suited for simple primary and secondary alcohols. commonorganicchemistry.com

Steglich Esterification : For substrates that are sensitive to strong acids, the Steglich method provides a milder alternative. It uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comcommonorganicchemistry.com

Alkylation of Carboxylates : Another approach involves deprotonating the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile. youtube.com This carboxylate can react with an alkyl halide, such as iodomethane, in an Sₙ2 reaction to form the corresponding ester. This method is generally limited to primary alkyl halides. commonorganicchemistry.comyoutube.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible; best for simple alcohols used in excess. | numberanalytics.commasterorganicchemistry.com |

| Steglich | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. | numberanalytics.comcommonorganicchemistry.com |

| Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., MeI) | Sₙ2 mechanism; best for primary alkyl halides. | commonorganicchemistry.comyoutube.com |

| Acyl Chloride Intermediate | 1) SOCl₂ or (COCl)₂ 2) Alcohol | Two-step process; generally high-yielding. | commonorganicchemistry.com |

The formation of amides from carboxylic acids is a cornerstone of organic synthesis. catalyticamidation.info This is typically achieved by reacting the carboxylic acid with an amine.

Direct reaction is often slow, necessitating the activation of the carboxylic acid. The most common strategy involves the use of stoichiometric coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., PyBOP, HATU). catalyticamidation.inforesearchgate.netresearchgate.net These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine, but they also generate stoichiometric amounts of waste byproducts. catalyticamidation.info A one-pot synthesis using DCC with equimolar amounts of the carboxylic acid, amine, and sodium bicarbonate in aqueous acetone (B3395972) has been developed for the synthesis of natural phenol (B47542) amides. nih.gov

A more atom-economical approach is direct catalytic amidation, where water is the only byproduct. catalyticamidation.info While challenging, catalysts based on boron and titanium have been developed for this purpose. For example, titanium tetrafluoride (TiF₄) has been shown to effectively catalyze the direct amidation of both aliphatic and aromatic carboxylic acids. researchgate.net

Decarboxylative functionalization represents an advanced strategy where the entire carboxyl group is removed and replaced, offering novel synthetic pathways. nih.govresearchgate.net These methods often proceed through radical intermediates.

Recent advances in photoredox catalysis have significantly expanded the scope of these transformations, allowing for the functionalization of aliphatic carboxylic acids through alkyl radical intermediates. princeton.edu One approach involves a direct hydrogen-atom transfer (HAT) from the carboxylic acid O-H bond, which can be achieved under redox-neutral conditions using N-xanthylamides. nih.gov

Alternatively, oxidative decarboxylation can be employed. For example, cyclohexanecarboxylic acid can be converted into a mixture of cyclohexanone (B45756) and cyclohexene (B86901) when heated with oxygen and metal-salt catalysts. researchgate.net In more complex systems, palladium catalysis can initiate a tandem sequence of dehydrogenation, olefination, and decarboxylation, transforming cyclohexanecarboxylic acids into aromatized, olefinated products. nih.gov

Decarboxylative Functionalization Methods

Photo-induced Decarboxylative C-S Bond Formation via Cyclohexanecarboxylic Acids

Photo-induced reactions offer a powerful and often milder alternative to traditional thermal methods for chemical transformations. One such application is the decarboxylative coupling of carboxylic acids to form new carbon-sulfur (C-S) bonds. This methodology is particularly useful for accessing sterically hindered unsymmetrical S-alkyl thiosulfonates and SS-alkyl thiosulfonates. google.comkhanacademy.org While direct studies on 4-octylcyclohexanecarboxylic acid are not prevalent, the general principles of photo-induced decarboxylative C-S bond formation can be applied.

The reaction typically involves the activation of the carboxylic acid, followed by a photo-induced single electron transfer (SET) process. masterorganicchemistry.com A photoredox catalyst, upon excitation by visible light, can facilitate the decarboxylation of the carboxylic acid to generate an alkyl radical. nih.gov This radical can then be trapped by a sulfur-containing species to form the desired C-S bond. A general scheme for this process is illustrated below:

General Reaction Scheme:

In the context of 4-octylcyclohexanecarboxylic acid, the reaction would proceed via the formation of a 4-octylcyclohexyl radical. This radical would then react with a suitable sulfur source. The efficiency of such reactions can be influenced by the choice of photocatalyst, solvent, and the nature of the sulfur source. Dual copper/photoredox catalysis has been shown to be effective for these transformations. google.comkhanacademy.org

| Parameter | Description | General Conditions |

| Carboxylic Acid | The starting material that undergoes decarboxylation. | Typically used as the limiting reagent. |

| Sulfur Source | The reagent that provides the sulfur atom for the new C-S bond. | Thiosulfonates or other electrophilic sulfur reagents. |

| Photocatalyst | A light-absorbing compound that initiates the reaction. | Iridium or ruthenium complexes, organic dyes. |

| Light Source | Provides the energy to excite the photocatalyst. | Blue or white LEDs are commonly used. nih.govrsc.org |

| Solvent | The medium in which the reaction is carried out. | Aprotic organic solvents like DMF, DMSO, or acetonitrile (B52724). |

| Additives | Bases or other reagents to facilitate the reaction. | May be required to deprotonate the carboxylic acid. |

This table presents generalized conditions for photo-induced decarboxylative C-S bond formation and is not based on the specific use of 4-octylcyclohexanecarboxylic acid.

General Principles of Carboxylic Acid Decarboxylation in Advanced Organic Synthesis

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. youtube.com The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. Simple aliphatic carboxylic acids are generally stable to heat and require harsh conditions for decarboxylation. However, the presence of certain functional groups can significantly facilitate this process. libretexts.org

The key to facile decarboxylation is the stability of the carbanion intermediate formed upon the loss of CO2. youtube.com Carboxylic acids with an electron-withdrawing group at the β-position, such as β-keto acids or malonic acids, undergo decarboxylation readily upon heating through a cyclic transition state. khanacademy.orgmasterorganicchemistry.com For a saturated cyclic system like 4-octylcyclohexanecarboxylic acid, where such electronic activation is absent, decarboxylation is more challenging.

Alternative methods for the decarboxylation of non-activated carboxylic acids include:

Oxidative Decarboxylation: In the presence of oxidizing agents and catalysts, cyclohexanecarboxylic acid can be converted to a mixture of cyclohexanone and cyclohexene. researchgate.net This reaction proceeds by the attachment of oxygen to the tertiary carbon atom of the carboxylic acid. researchgate.net

Radical Decarboxylation: The Barton decarboxylation, a radical-based method, provides a route to replace a carboxylic acid group with a variety of substituents. youtube.com The Hunsdiecker reaction is another classic example where the silver salt of a carboxylic acid is treated with bromine to yield an alkyl bromide with the loss of CO2. libretexts.org

| Decarboxylation Method | Key Features | Applicability to 4-Octylcyclohexanecarboxylic Acid |

| Thermal Decarboxylation | Requires high temperatures for simple alkyl carboxylic acids. | Likely to require harsh conditions, potentially leading to side reactions. |

| β-Keto Acid Decarboxylation | Facile reaction upon mild heating. khanacademy.orgmasterorganicchemistry.com | Not directly applicable unless the substrate is modified to include a β-carbonyl group. |

| Oxidative Decarboxylation | Yields ketones or alkenes. researchgate.net | A potential route to 4-octylcyclohexanone or 4-octylcyclohexene. |

| Radical Decarboxylation (e.g., Barton, Hunsdiecker) | Versatile methods for replacing the carboxyl group. youtube.comlibretexts.org | Could be used to synthesize various derivatives of 4-octylcyclohexane. |

This table outlines general decarboxylation methods and their theoretical applicability to the target compound.

Targeted Synthesis of Substituted Cyclohexanecarboxylic Acid Derivatives

The synthesis of specific derivatives of 4-octylcyclohexanecarboxylic acid allows for the fine-tuning of its chemical properties for various applications. One important class of derivatives is the aminomethylated cyclohexanecarboxylic acids.

Synthesis of Specific Aminomethylated Cyclohexanecarboxylic Acid Compounds

While the direct aminomethylation of 4-octylcyclohexanecarboxylic acid is not widely reported, the synthesis of aminomethylated cyclohexanecarboxylic acids, in general, is well-established. These compounds have applications in pharmaceuticals and polymer chemistry. google.comgoogle.com A common strategy for the synthesis of 4-aminomethylcyclohexanecarboxylic acid involves the hydrogenation of a corresponding aromatic precursor. google.com

A plausible synthetic route to 4-(aminomethyl)-4-octylcyclohexanecarboxylic acid could involve a multi-step sequence starting from a suitably substituted aromatic compound. However, a more direct approach for the synthesis of 4-aminomethylcyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid. google.com

Example of a General Synthetic Approach for 4-Aminomethylcyclohexanecarboxylic Acid:

A prevalent industrial method involves the hydrogenation of p-aminobenzoic acid using a ruthenium catalyst. google.com This process is typically carried out under pressure and at elevated temperatures in the presence of an alkali metal hydroxide (B78521). google.com

| Reaction Step | Reagents and Conditions | Product |

| Hydrogenation | p-Aminobenzoic acid, H2, Ruthenium on Carbon (Ru/C), NaOH, Water, 100-200 °C, 50-200 kg/cm ² | 4-Aminomethylcyclohexanecarboxylic acid (cis/trans mixture) google.comgoogle.com |

| Isomer Separation/Conversion | Further processing may be required to isolate the desired isomer. | Pure cis or trans isomer |

This table illustrates a general industrial process for a related compound and does not represent a direct synthesis of the 4-octyl derivative.

The synthesis of the specific target, 4-octyl-substituted aminomethylated cyclohexanecarboxylic acid, would necessitate a more tailored synthetic strategy, likely involving the introduction of the octyl group at an earlier stage of the synthesis of the aromatic precursor.

Stereochemical Considerations and Isomerism in 4 Octylcyclohexanecarboxylic Acid

Cis-Trans Isomerism in 4-Substituted Cyclohexanecarboxylic Acids

The hydrogenation of 4-alkylbenzoic acids often results in a mixture of cis and trans isomers of the corresponding 4-alkylcyclohexanecarboxylic acids. lookchem.com For instance, the catalytic reduction of compounds like 4-isopropylbenzoic acid can yield a mixture where the cis isomer is predominant. google.com The initial ratio of these stereoisomers can be influenced by the reaction conditions, but it may not represent the thermodynamically most stable equilibrium. lookchem.com

Epimerization Processes for Stereoisomer Control

Epimerization is a chemical process where the configuration of one stereocenter in a molecule with multiple stereocenters is inverted. nih.gov In the context of 4-alkylcyclohexanecarboxylic acids, this process is vital for converting the less desired cis isomer into the more stable and often more valuable trans isomer.

Base-Catalyzed Epimerization of 4-Alkylcyclohexanecarboxylic Acids

Base-catalyzed epimerization is a widely employed method to control the stereochemistry of 4-alkylcyclohexanecarboxylic acids. google.comgoogle.com This process typically involves heating a mixture of cis and trans isomers in the presence of a strong base, such as potassium hydroxide (B78521). google.comgoogle.com The base facilitates the removal and re-addition of a proton at the carbon atom attached to the carboxylic acid group, leading to an equilibrium mixture of the two isomers. nih.gov

For example, heating a mixture of cis and trans 4-lower alkyl-cyclohexanecarboxylic acid with potassium hydroxide at temperatures between 130°C and 220°C can efficiently convert the mixture to the trans form with high purity. google.comgoogle.com This method has proven effective for various 4-substituted cyclohexanecarboxylic acids, not limited to those with lower alkyl groups. google.comgoogle.com

Factors Influencing Equilibrium Isomer Ratios and Stereoselectivity

Several factors influence the final ratio of cis and trans isomers at equilibrium and the stereoselectivity of the epimerization process. The choice of base, solvent, and reaction temperature are critical parameters. google.comgoogleapis.com

Base and Solvent Effects: The use of potassium hydroxide has been shown to be particularly effective in driving the equilibrium towards the trans isomer, achieving purities of 98.4% to 99.8%. google.comgoogle.com The reaction is typically carried out in a high-boiling point solvent that does not readily dissolve the potassium salt of the carboxylic acid. googleapis.com Solvents like water or those with boiling points below 130°C are generally not effective. googleapis.com

Temperature: The reaction temperature is a crucial factor, with the optimal range typically being between 130°C and 220°C. google.comgoogleapis.com Higher temperatures can lead to faster reaction times but may also cause side reactions.

Initial Isomer Ratio: While the process can start from any mixture of cis and trans isomers, the initial composition will affect the time required to reach equilibrium. google.comgoogle.com

Thermodynamic Stability: Ultimately, the equilibrium ratio is governed by the relative thermodynamic stability of the cis and trans isomers. Thermodynamic calculations for 4-alkylcyclohexanecarboxylic acids suggest that at equilibrium, the trans-to-cis ratio is approximately 3:1. lookchem.com However, under specific base-catalyzed conditions, this can be pushed significantly higher in favor of the trans isomer. google.comgoogle.com

| Factor | Influence on Epimerization |

| Base | Strong bases like KOH are highly effective in promoting the conversion to the trans isomer. google.comgoogle.com |

| Solvent | High-boiling, non-polar solvents are preferred to facilitate the reaction. googleapis.com |

| Temperature | Optimal temperatures range from 130°C to 220°C for efficient epimerization. google.comgoogleapis.com |

| Thermodynamics | The trans isomer is generally the more thermodynamically stable product. lookchem.com |

Conformational Analysis of Cyclohexanecarboxylic Acid Systems

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations is known as ring flipping. libretexts.org

For monosubstituted cyclohexanes, the conformation with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The larger the substituent, the greater the preference for the equatorial position. libretexts.org

In the case of 4-octylcyclohexanecarboxylic acid, both the octyl and carboxylic acid groups are substituents on the cyclohexane ring.

Trans Isomer: In the more stable chair conformation of the trans isomer, both the large octyl group and the carboxylic acid group can occupy equatorial positions, minimizing steric strain.

Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation. libretexts.org This results in unavoidable 1,3-diaxial interactions, making the cis isomer less stable than the trans isomer where both groups are equatorial.

Reaction Mechanisms and Catalytic Investigations Involving Cyclohexanecarboxylic Acid Analogs

Mechanistic Studies of Coupled Synthesis Reactions

The synthesis of cyclohexanecarboxylic acid derivatives often involves complex coupled reactions, where the formation of the desired product is linked to another chemical transformation. Mechanistic studies, including the analysis of kinetic isotope effects, are crucial for understanding and optimizing these synthetic routes.

The formation of cyclohexanecarboxylic acid via the hydrocarboxylation of cyclohexene (B86901) is a significant industrial process. Studies have investigated the kinetics and mechanism of this reaction when coupled with the oxidation of carbon monoxide (CO) in a PdX2-CuBr2-THF-H2O system. The mechanism proposed for the coupled processes involves the formation and subsequent transformations of palladium hydride complexes. wikipedia.org

Kinetic investigations under steady-state conditions have been performed to elucidate these pathways. A key technique in such mechanistic studies is the measurement of kinetic isotope effects (KIE), where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), and the change in reaction rate is observed. For the hydrocarboxylation of cyclohexene, the kinetic isotope effects were measured by replacing water (H2O) with deuterium (B1214612) oxide (D2O). The rates of formation for both carbon dioxide (a byproduct of CO oxidation) and cyclohexanecarboxylic acid were measured. wikipedia.org These KIE studies provide insight into the rate-determining steps of the reaction mechanism and the involvement of water in these steps. wikipedia.org

A kinetic model for the process has been developed based on these findings, supporting the proposed mechanism centered on palladium hydride intermediates. wikipedia.org The table below summarizes representative kinetic data from these studies, showing the rates of CO2 and cyclohexanecarboxylic acid (CHCA) formation under varying conditions.

| Palladium Salt Anion (X in PdX₂) | Rate of CO₂ Formation (mol/(L h)) | Rate of CHCA Formation (mol/(L h)) |

|---|---|---|

| Phthalate (B1215562) | 0.55 | 0.48 |

| Succinate | 0.59 | 0.41 |

| Cyclohexylcarboxylate | 0.61 | 0.31 |

Photocatalytic Mechanisms in Cyclohexanecarboxylic Acid Functionalization

Visible-light photocatalysis has emerged as a powerful tool for the functionalization of carboxylic acids under mild conditions. These reactions often proceed via radical intermediates, initiated by single electron transfer events, leading to decarboxylation and the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

The photocatalytic decarboxylation of cyclohexanecarboxylic acid and its analogs is initiated by a single electron transfer (SET) process. nih.govrsc.org In a typical system, a photosensitizer or photocatalyst, such as phenanthrene (B1679779), absorbs light and is promoted to an excited state. nih.govrsc.orgnih.gov This excited molecule can then engage in an electron transfer cascade. For instance, in a system containing 1,4-dicyanobenzene (DCB), the excited phenanthrene transfers an electron to DCB. nih.govrsc.org This makes the resulting phenanthrene cation radical a potent oxidizing agent. nih.gov

The crucial SET step involves the transfer of an electron from the carboxylate anion (R-COO⁻) of the cyclohexanecarboxylic acid analog to this photogenerated cation radical. nih.gov This oxidation of the carboxylate generates a highly reactive carboxyl radical intermediate (R-COO•). nih.govnih.gov This entire process effectively converts the light energy into chemical potential, priming the carboxylic acid for the subsequent bond-cleavage step. nih.govrsc.org

Following the initial SET event, the resulting carboxyl radical intermediate plays a central role. This species is short-lived and readily undergoes a carbon-carbon bond fission, a process known as decarboxylation. nih.govrsc.org In this step, the carboxyl radical expels a molecule of carbon dioxide (CO2), a stable and traceless byproduct, to generate a carbon-centered radical. nih.gov In the case of cyclohexanecarboxylic acid, this results in a cyclohexyl radical. nih.govrsc.org

The formation of this carboxyl radical as a distinct intermediate has been confirmed experimentally. Time-resolved spectroscopy has been used to track the decarboxylation of cyclohexanecarboxylic acid, allowing for the direct spectroscopic observation of the carboxyl radical and the measurement of its lifetime in solution, which was determined to be 520 ± 120 ns. nih.gov

Catalytic Agents and Their Influence on Cyclohexanecarboxylic Acid Transformations

The efficiency and selectivity of chemical transformations involving cyclohexanecarboxylic acid analogs are heavily influenced by the choice of catalyst. Heterogeneous catalysts, which exist in a different phase from the reactants, are of particular interest due to their ease of separation and potential for recyclability.

Sulfonated Starbons: Starbons® are a class of mesoporous carbon materials derived from renewable biomass sources like starch. Their unique, tunable surface characteristics make them excellent supports for heterogeneous catalysts. nih.gov By treating these materials with sulfonating agents, sulfonic acid groups (-SO3H) can be anchored to the carbon surface, creating a strong solid acid catalyst known as sulfonated Starbon.

These sulfonated materials have demonstrated high activity in acid-catalyzed reactions, such as esterifications. nih.gov For example, sulfonated Starbons-300 showed very high activity for the esterification of free fatty acids, achieving high conversion with 100% selectivity to the ester. The high density of strongly acidic sulfonic groups makes these materials effective catalysts for transformations that may be relevant to cyclohexanecarboxylic acid and its derivatives, such as esterification of the carboxyl group.

Palladium-Starbon: The robust, porous structure of Starbon materials also makes them ideal supports for metallic catalysts. Noble metals, including palladium, can be reduced and captured as nanoparticles within the pores of the Starbon matrix. starbons.com This results in a "Palladium-Starbon" (Pd-Starbon) heterogeneous catalyst, where catalytically active palladium nanoparticles are highly dispersed and stabilized. mdpi.comstarbons.com

Palladium catalysts are exceptionally versatile and widely used for forming carbon-carbon bonds, including through decarboxylative cross-coupling reactions. wikipedia.orgacs.org These reactions involve coupling a carboxylic acid with an organic halide, with the expulsion of CO2, to form a new C-C bond. wikipedia.org A heterogeneous Pd-Starbon catalyst could be employed for such transformations of cyclohexanecarboxylic acid analogs. The key advantages of using a supported catalyst like Pd-Starbon include enhanced stability of the palladium nanoparticles and, crucially, the ability to easily recover and reuse the catalyst, which is both economically and environmentally beneficial. nih.govresearchgate.net

Metal-Free Photocatalysts (e.g., 4CzIPN) in Organic Synthesis

In the pursuit of more sustainable and economical chemical synthesis, organic fluorophores have emerged as a compelling alternative to traditional precious-metal-based photocatalysts. ucl.ac.uk Among these, 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has become a key metal-free photocatalyst for a wide array of organic transformations. rsc.orgrsc.org Its prominence is due to a unique molecular design that results in a high photoluminescence quantum yield, a long excited-state lifetime, and a phenomenon known as thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgresearchgate.net These photophysical properties allow 4CzIPN to efficiently facilitate diverse chemical reactions under mild conditions, often using visible light as the energy source. rsc.orgresearchgate.net

The catalytic cycle of 4CzIPN typically begins with its excitation by visible light to generate a potent excited state (4CzIPN*). rsc.org This excited molecule can then engage in either single electron transfer (SET) or proton-coupled electron transfer (PCET) processes with organic substrates. rsc.orgresearchgate.netacs.org Through these mechanisms, 4CzIPN can initiate a variety of reactions, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, as well as decarboxylation, acylation, and cyclization reactions. rsc.orgrsc.org

A significant area of application for 4CzIPN is in reactions involving carboxylic acids and their derivatives. For instance, it can catalyze decarboxylation to generate carbon-centered radicals from carboxylic radicals. rsc.org This strategy enables the formation of new C-C bonds by coupling these radicals with other molecules. The versatility of 4CzIPN is further enhanced through its use in dual catalytic systems, where it is combined with transition-metal catalysts. rsc.orgrsc.org This synergistic approach merges the benefits of photoredox catalysis with transition metal catalysis to improve reaction selectivity and expand the scope of possible transformations, achieving results that are often difficult to obtain with either catalyst alone. rsc.org

Table 1: Selected Organic Reactions Facilitated by 4CzIPN Photocatalyst

| Reaction Type | Mechanism Pathway | Substrate Examples | Key Outcome |

|---|---|---|---|

| Decarboxylative Radical Generation | Single Electron Transfer (SET) | Carboxylic Acids, α-Keto Acids | Generation of carbon-centered radicals for subsequent bond formation. rsc.org |

| C-C and C-X Bond Formation | SET or PCET | Aldehydes, Carboxylic Acids | Facilitates the synthesis of complex compounds under mild conditions. rsc.orgrsc.orgresearchgate.net |

| Phosphorus Radical Generation | Proton-Coupled Electron Transfer (PCET) | Isocyanides | Initiates cascade cyclization reactions to construct phosphorylated N-heteroaromatics. acs.org |

| Dual Catalysis (with Transition Metals) | Combined Photoredox and Metal Catalysis | Acyl Precursors | Enhances chemoselectivity and reactivity without the need for radical initiators. rsc.org |

Role of Transition Metal Catalysis (e.g., Palladium, Rhodium, Ruthenium) in Hydrogenation and Coupling Reactions

Transition metals play a pivotal role in catalysis, enabling fundamental transformations such as hydrogenation and cross-coupling reactions. These processes are indispensable for the synthesis of complex organic molecules, including analogs of cyclohexanecarboxylic acid. Catalysts based on palladium, rhodium, and ruthenium are particularly prominent due to their high efficiency and selectivity.

Palladium (Pd)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry. libretexts.org These reactions provide powerful methods for constructing C-C, C-N, and C-O bonds. libretexts.orgnih.gov The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of cyclohexanecarboxylic acid analogs, these reactions can be used to introduce aryl or other functional groups onto the carbocyclic framework.

Key palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling : This reaction couples organoboranes (like boronic acids or esters) with organic halides or triflates, and is widely used to form biaryl compounds or connect different carbon frameworks. libretexts.orgresearchgate.net

Stille Reaction : This involves the coupling of an organohalide with an organotin compound. libretexts.org

Buchwald-Hartwig Amination : A versatile method for forming C-N bonds, it is one of the most popular ways to synthesize aryl amines, which are common structures in pharmaceuticals. libretexts.orgnih.gov

C–H Activation : More recent developments have enabled the direct functionalization of C–H bonds. For instance, palladium catalysts facilitate the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, allowing for the direct modification of the saturated ring structure. nih.gov

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoborane + Organic Halide/Triflate | C-C | Creates conjugated systems, styrenes, and biaryl compounds with high atom economy. libretexts.orgresearchgate.net |

| Stille Reaction | Organotin + Organic Halide | C-C | A simple and effective method for creating new C-C bonds, particularly between sp² or sp hybridized carbons. libretexts.org |

| Buchwald-Hartwig Amination | Amine + Aryl Halide | C-N | A leading method for the synthesis of aryl amines, crucial components of many drugs and natural products. libretexts.orgnih.gov |

| Transannular C–H Arylation | Cycloalkane Carboxylic Acid + Aryl Halide | C-C | Enables direct, site-selective functionalization of saturated carbocycles, offering a streamlined route to complex molecules. nih.gov |

Rhodium (Rh)

Rhodium-based catalysts are highly effective for hydrogenation reactions, particularly for the reduction of aromatic systems. A key industrial reaction is the ring hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid. nih.gov Studies have shown that charcoal-supported rhodium (Rh/C) catalysts can achieve almost complete conversion of benzoic acid to cyclohexanecarboxylic acid with 100% selectivity under relatively mild conditions. nih.gov

Beyond aromatic ring reduction, rhodium complexes like Wilkinson's catalyst are renowned for the homogeneous hydrogenation of alkenes. udel.edu This is relevant for the synthesis of saturated cyclohexanecarboxylic acid analogs from unsaturated precursors. Rhodium also catalyzes other transformations, such as cyclocarbonylation reactions (e.g., the Pauson-Khand reaction), which construct cyclic ketones from unsaturated molecules and carbon monoxide, providing access to related carbocyclic structures. researchgate.net

Table 3: Applications of Rhodium Catalysis

| Reaction Type | Catalyst Example | Substrate | Product |

|---|---|---|---|

| Aromatic Ring Hydrogenation | Rh/C | Benzoic Acid | Cyclohexanecarboxylic Acid. nih.gov |

| Alkene Hydrogenation | Wilkinson's Catalyst ((PPh₃)₃RhCl) | Alkenes | Alkanes. udel.edu |

| Cyclocarbonylation | [RhCl(CO)₂]₂ | Enynes, Alkenes, Alkynes + CO | Cyclic Ketones. researchgate.net |

Ruthenium (Ru)

Ruthenium-based catalytic systems are exceptionally versatile and have been extensively applied in hydrogenation and C-C bond-forming reactions. frontiersin.org They are particularly noted for their ability to catalyze the hydrogenation of carboxylic acids directly to alcohols, a sustainable process that generates only water as a byproduct. rsc.orgrsc.org

Ruthenium catalysts are also central to the concept of transfer hydrogenation, where hydrogen is shuttled from a donor molecule (such as isopropanol) to a substrate. nih.govnih.gov This method avoids the need for high-pressure hydrogen gas and can be used to achieve carbonyl allylation, vinylation, and propargylation from the alcohol or aldehyde oxidation level without stoichiometric organometallic reagents. nih.gov Furthermore, ruthenium complexes can catalyze C-C coupling through dehydrogenative and dehydrative C-H activation, representing an atom-economical route for bond formation. marquette.edu The inherent ability of ruthenium to selectively hydrogenate the keto group in molecules like levulinic acid highlights its functional group tolerance and effectiveness under mild conditions. frontiersin.org

Table 4: Key Transformations Catalyzed by Ruthenium Complexes

| Reaction Type | Mechanism | Key Feature | Example Application |

|---|---|---|---|

| Carboxylic Acid Hydrogenation | Direct Hydrogenation | Sustainable conversion of acids to alcohols with water as the only byproduct. rsc.orgrsc.org | Conversion of various carboxylic acids to their corresponding primary alcohols. |

| Transfer Hydrogenation | Hydrogen Transfer from Donor | Avoids high-pressure H₂; enables C-C coupling from alcohol/aldehyde level. nih.govnih.gov | Reductive coupling of dienes or alkynes with alcohols to form complex alcohols. nih.gov |

| Dehydrogenative C-H Coupling | C-H Activation | Atom-economical C-C bond formation by releasing H₂ as a byproduct. marquette.edu | Coupling of arenes with alcohols or carbonyl compounds. marquette.edu |

| Selective Keto-group Hydrogenation | Direct Hydrogenation | High selectivity for keto groups over other functionalities under mild conditions. frontiersin.org | Hydrogenation of levulinic acid to γ-valerolactone. frontiersin.org |

Applications and Functionalization in Advanced Materials and Chemical Industries

Role as Intermediates in Specialty Chemical Synthesis

The molecular architecture of 4-octylcyclohexanecarboxylic acid makes it a valuable precursor in the multi-step synthesis of a wide array of specialty chemicals. The carboxylic acid group provides a reactive site for various chemical transformations, while the 4-octylcyclohexane moiety contributes to the specific physical and material properties of the final products.

Pharmaceutical Intermediates

While direct large-scale application of 4-octylcyclohexanecarboxylic acid in marketed pharmaceuticals is not prominently documented, the broader class of cyclohexanecarboxylic acid derivatives is recognized for its utility in medicinal chemistry. nih.govgoogle.com These structures serve as scaffolds in the design of new therapeutic agents. For instance, derivatives of cyclohexanecarboxylic acid have been investigated for their potential as antitumor and anticonvulsant agents. researchgate.netresearchgate.net The synthesis of potent inhibitors for enzymes like diacylglycerol acyltransferase 1 (DGAT1), a target in the treatment of obesity, has utilized cyclohexanecarboxylic acid scaffolds. nih.gov Furthermore, trans-4-aminocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients, including Janus kinase inhibitors and as substituents for established drugs like daunorubicin (B1662515) and doxorubicin. google.comresearchgate.net The lipophilic octyl group in 4-octylcyclohexanecarboxylic acid can be strategically employed to modulate the pharmacokinetic properties of a potential drug candidate, enhancing its ability to interact with biological membranes or hydrophobic protein pockets.

Pesticide Intermediates

In the agrochemical sector, the synthesis of novel pesticides often relies on intermediates that can impart specific physical and biological properties to the final active ingredient. Cyclohexene (B86901) derivatives, closely related to 4-octylcyclohexanecarboxylic acid, are used as intermediates in the production of some insecticides and herbicides. nus.edu.sg The long alkyl chain, such as the octyl group, is a feature found in various agrochemicals and can influence their efficacy and mode of action. nus.edu.sg While specific examples detailing the use of 4-octylcyclohexanecarboxylic acid as a direct intermediate in widely commercialized pesticides are not abundant in public literature, its structural motifs are consistent with those used in the development of new agrochemical compounds. The lipophilic nature of the octyl chain can aid in the penetration of the pesticide through the waxy outer layers of plants or the cuticle of insects.

Liquid Crystal Intermediates

One of the most significant applications of 4-octylcyclohexanecarboxylic acid is in the synthesis of liquid crystals, particularly for nematic liquid crystal displays (LCDs). ecust.edu.cnorientjchem.orgresearchgate.net The trans-isomer of 4-alkylcyclohexanecarboxylic acids, including the 4-octyl derivative, is a fundamental building block for calamitic (rod-shaped) liquid crystals. tcichemicals.com These molecules, when incorporated into a liquid crystal mixture, contribute to the desired mesomorphic properties, such as the nematic phase, which is essential for the operation of twisted nematic (TN) and super-twisted nematic (STN) displays. researchgate.netcolorado.edu

The synthesis of liquid crystal molecules often involves the esterification of 4-alkylcyclohexanecarboxylic acids with various phenolic or biphenyl (B1667301) derivatives. osti.gov The cyclohexane (B81311) ring provides rigidity, while the flexible octyl chain influences the melting point and the temperature range of the liquid crystalline phase. The properties of the final liquid crystal can be fine-tuned by adjusting the length of the alkyl chain. For instance, blending different 4-alkylbenzoic acids can extend the temperature range of the nematic state. researchgate.net

Table 1: Properties of Liquid Crystals Derived from 4-Alkylcyclohexanecarboxylic Acids

| Property | Description | Relevance to LCDs |

|---|---|---|

| Nematic Phase | A state of matter where molecules have long-range orientational order but no long-range positional order. colorado.edu | Enables the alignment of molecules by an electric field, which is the fundamental principle of LCD operation. nus.edu.sg |

| Clearing Point | The temperature at which the liquid crystal transitions to an isotropic liquid. | Defines the upper operating temperature limit of the display. |

| Viscosity | A measure of a fluid's resistance to flow. | Affects the switching speed of the liquid crystal molecules, and thus the response time of the display. |

| Birefringence (Δn) | The difference in the refractive indices for light polarized parallel and perpendicular to the director axis. | A key parameter in determining the contrast and thickness of the liquid crystal cell. |

This table provides a general overview of the properties influenced by the incorporation of 4-alkylcyclohexanecarboxylic acid derivatives in liquid crystal formulations.

Optoelectronic Material and OLED Intermediates

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), utilizes a diverse range of molecular structures to achieve efficient light emission. While direct use of 4-octylcyclohexanecarboxylic acid in OLEDs is not extensively documented, the cyclohexane moiety is being explored in the design of host materials. researchgate.net Host materials in an OLED's emissive layer play a critical role in charge transport and energy transfer to the light-emitting dopant molecules. noctiluca.euossila.com

The incorporation of a non-conjugated, rigid core like cyclohexane can help to maintain a high triplet energy level in the host material, which is crucial for preventing energy loss and achieving high efficiency in phosphorescent OLEDs. noctiluca.eu The alkyl substituents on the cyclohexane ring, such as the octyl group, can be used to improve the solubility and film-forming properties of the host material, which is particularly important for solution-processed OLEDs. researchgate.net Research in this area is ongoing, with a focus on designing novel host materials that combine the desirable electronic properties of aromatic units with the processing advantages conferred by aliphatic moieties like the 4-octylcyclohexane group.

Fine Chemical Intermediates for Various Industrial Applications

Beyond the specific applications mentioned above, 4-octylcyclohexanecarboxylic acid and its derivatives serve as versatile intermediates in the broader fine chemicals industry. nus.edu.sg The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are characterized by their high value and are used as starting materials for specialty chemicals.

The reactivity of the carboxylic acid group allows for its conversion into a variety of other functional groups, such as esters, amides, and acid chlorides. These derivatives can then be used in a range of applications. For example, esters of cyclohexanecarboxylic acid can be used in the formulation of flavor and fragrance compositions. google.com The cyclohexane ring, being a non-polar and hydrophobic hydrocarbon, can also be leveraged in applications requiring specific solubility characteristics. worldofmolecules.com

Development of Plasticizers and Polymer Additives

Plasticizers are additives that increase the flexibility, or plasticity, of a material, typically a polymer. google.com Cyclohexanecarboxylic acid derivatives have been developed as alternative plasticizers, particularly for polyvinyl chloride (PVC), in response to health and environmental concerns associated with traditional phthalate-based plasticizers. nih.gov

Esters derived from 4-octylcyclohexanecarboxylic acid can be blended with PVC to disrupt the strong intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg) and making the material more flexible. researchgate.netmdpi.com The long, non-polar octyl chain helps to shield the polar interactions of the PVC chains from each other, while the ester group provides compatibility with the polymer matrix.

Research has shown that the performance of these plasticizers is dependent on the length of the alkyl chain. nih.gov Longer alkyl chains can improve the thermal stability of the plasticized PVC and reduce the migration of the plasticizer out of the polymer matrix. nih.govmdpi.com This is a critical factor for applications where the plastic may come into contact with food, liquids, or skin.

Table 2: Comparative Performance of PVC Plasticizers

| Plasticizer Type | Glass Transition Temp. (Tg) of PVC Blend | Migration Resistance | Thermal Stability |

|---|---|---|---|

| Phthalate-based (e.g., DEHP) | Significant reduction | Prone to migration | Moderate |

| Cyclohexanoate-based | Comparable reduction to phthalates | Generally lower migration | Can be higher with longer alkyl chains |

| Bio-based (e.g., from succinic acid) | Effective reduction | Often excellent | Varies with structure |

This table presents a generalized comparison of different plasticizer types. Actual performance data can vary significantly based on the specific chemical structure, concentration, and test conditions. mdpi.comnih.govmdpi.com

The development of plasticizers based on cyclohexanecarboxylic acid derivatives, including those with long alkyl chains like the 4-octyl variant, represents a significant area of research aimed at producing safer and more durable polymer materials for a wide range of consumer and industrial products.

Cyclohexanecarboxylic Acid Derivatives as Eco-Friendly Plasticizers

The use of certain phthalate (B1215562) plasticizers has become a point of contention due to their potential adverse effects on human health and the environment. nih.gov This has driven research into alternative, eco-friendly plasticizers. Cyclohexanecarboxylic acid and its derivatives have emerged as promising candidates in this regard. These compounds, derived from the hydrogenation of benzoic acid, offer a non-aromatic backbone, which is a key feature in mitigating the toxicological concerns associated with some traditional plasticizers. nih.govgoogle.com

While specific data on the 4-octyl derivative is limited in widely available literature, the general class of cyclohexanecarboxylic acid esters is recognized for its plasticizing capabilities. google.com The synthesis of various esters of cyclohexanecarboxylic acid has been explored for their potential application as plasticizers. researchgate.net For instance, a German patent describes the use of certain cyclohexanecarboxylic acid esters as suitable plasticizers for a variety of applications, including those that come into close contact with humans, such as medical devices, food packaging, and toys. nih.gov The synthesis of these esters can be achieved through the hydrogenation of the corresponding benzoic acid derivatives. nih.gov

Research has also been conducted on cyclohexanecarboxylic acid-based polyethylene (B3416737) glycol esters as efficient plasticizers for poly(vinyl chloride) (PVC). researchgate.net These studies indicate that such derivatives can exhibit better thermal stability than commonly used plasticizers like dioctyl phthalate (DOP). researchgate.net The general structure of a cyclohexanecarboxylic acid-based plasticizer involves an ester linkage between the cyclohexanecarboxylic acid moiety and an alcohol, and the properties of the plasticizer can be tuned by varying the nature of the alcohol. The "octyl" group in Cyclohexanecarboxylic acid, 4-octyl- suggests a long alkyl chain that can impart flexibility to polymer chains.

Studies on Compatibility and Efficiency in Polymer Matrices (e.g., Poly(vinyl chloride))

The compatibility and efficiency of a plasticizer within a polymer matrix are critical for its successful application. For cyclohexanecarboxylic acid derivatives, these properties have been investigated, particularly in the context of PVC.

Studies on cyclohexanecarboxylic acid-based methoxypolyethylene glycols and polyethylene glycol esters have shown outstanding compatibility with the PVC matrix. researchgate.net This compatibility is crucial as it prevents the plasticizer from leaching out of the polymer over time, which is a significant issue with some traditional plasticizers. The thermal stability of PVC films plasticized with these cyclohexanecarboxylic acid derivatives was also found to be superior to those plasticized with DOP. researchgate.net

The efficiency of a plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer. For example, PVC plasticized with cyclohexanecarboxylic acid-based methoxypolyethylene glycols showed a significant reduction in Tg, indicating high plasticizing efficiency. researchgate.net A German patent provides examples of plastisol formulations containing cyclohexanecarboxylic acid esters, demonstrating their practical application in PVC processing. google.com The solution temperature of PVC in these plasticizer systems is a key parameter for processing, and the patent details methods for its determination. google.com

Table 1: Properties of trans-4-n-octyl-cyclohexanecarboxylic acid

| Property | Value |

| Purity | 99.5% |

| Yield | 88.5% |

Data sourced from a patent on the epimerization of 4-substituted cyclohexanecarboxylic acids. nih.gov

Cyclohexanecarboxylic Acid as a Model Compound for Fundamental Chemical Research

Cyclohexanecarboxylic acid and its derivatives serve as valuable model compounds in various areas of fundamental chemical research. The parent compound, cyclohexanecarboxylic acid, is utilized to study complex binding constants with cyclodextrins. researchgate.net Its well-defined structure, consisting of a cyclohexane ring and a carboxylic acid functional group, allows for systematic investigations into molecular interactions and reaction mechanisms.

The biodegradation of cyclohexanecarboxylic acids is another area of active research. Studies have investigated the kinetics and pathways of their degradation by microorganisms. nih.gov For instance, research on the biodegradation of trans-4-methyl-1-cyclohexane carboxylic acid provides insights into the environmental fate of such compounds. researchgate.net The metabolism of cyclohexanecarboxylic acid has been shown to proceed via a β-oxidation pathway, similar to fatty acids, and can also involve aromatization. nih.gov These studies are crucial for understanding the environmental impact and persistence of these compounds.

Furthermore, derivatives of cyclohexanecarboxylic acid are synthesized for various research purposes, such as the development of new liquid crystals and enzyme inhibitors. osti.govnih.gov The synthesis of esters of 4-alkyl(aryl)cyclohexenecarboxylic acids and the investigation of their mesomorphic properties contribute to the field of materials science. researchgate.net While specific fundamental research focusing solely on Cyclohexanecarboxylic acid, 4-octyl- is not widely documented, its structure makes it a suitable candidate for studies on the influence of long alkyl chains on the physical, chemical, and biological properties of cyclohexanecarboxylic acid derivatives.

Biochemical Pathways, Biodegradation, and Environmental Studies of Cyclohexanecarboxylic Acid Analogs

Microbial Degradation of Cyclohexanecarboxylic Acids

The microbial breakdown of cyclohexanecarboxylic acids is a key process in their environmental degradation. Both aerobic and anaerobic microorganisms have evolved sophisticated enzymatic systems to metabolize these compounds, often utilizing them as carbon and energy sources.

Certain aerobic bacteria employ a strategy of aromatization to degrade the cyclohexane (B81311) ring. A notable example is Corynebacterium cyclohexanicum, which can utilize cyclohexanecarboxylic acid as a sole carbon source. nih.gov This bacterium employs a pathway that converts the alicyclic ring into an aromatic one, which is then further metabolized through well-established aromatic degradation pathways. microbiologyresearch.orgmicrobiologyresearch.org

The key steps in this process involve the conversion of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid. microbiologyresearch.org This aromatization is catalyzed by two distinct desaturase enzymes. nih.gov Desaturase I converts 4-oxocyclohexanecarboxylic acid to (+)-4-oxocyclohex-2-enecarboxylic acid. nih.gov Subsequently, Desaturase II, a more unstable enzyme, catalyzes the aromatization of this intermediate to 4-hydroxybenzoic acid. nih.gov This reaction is thought to proceed through an unstable intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid, which then spontaneously isomerizes. nih.gov Another bacterium, a strain of Arthrobacter, also degrades cyclohexanecarboxylic acid via an aromatization pathway that forms p-hydroxybenzoic acid as an intermediate. cdnsciencepub.comresearchgate.net

The characteristics of these desaturases from Corynebacterium cyclohexanicum have been studied. nih.gov

| Enzyme | Molecular Mass | Subunit Structure | Key Characteristics |

| Desaturase I | 67 kDa | Monomeric | Produces 4-oxocyclohex-2-enecarboxylic acid and hydrogen peroxide. nih.gov |

| Desaturase II | ~43 kDa | - | Unstable and has been partially purified. nih.gov |

This enzymatic aromatization represents a significant mechanism for the aerobic biodegradation of cyclohexane-containing compounds in the environment.

Under anaerobic conditions, a different set of biochemical strategies is employed for the degradation of cyclohexanecarboxylic acid. The strictly anaerobic bacterium Syntrophus aciditrophicus is a model organism for studying these pathways. nih.govnih.gov This bacterium can ferment benzoate (B1203000) or crotonate, producing acetate (B1210297) and cyclohexane carboxylate. nih.govnih.govnih.gov

The formation of cyclohexane carboxylate involves the reduction of benzoate- and crotonate-derived metabolites. nih.gov Key enzymes in this process are Coenzyme A (CoA) dehydrogenases. nih.govnih.gov S. aciditrophicus possesses a cyclohexanecarboxyl-CoA (ChCoA) dehydrogenase that forms cyclohex-1-ene-1-carboxyl-CoA (Ch1CoA). nih.govnih.gov Another enzyme, a cyclohex-1-ene-1-carboxyl-CoA dehydrogenase, is also involved. nih.govresearchgate.net

| Enzyme | Substrate | Product | Molecular Mass (native) | Cofactor | Organism |

| Cyclohexanecarboxyl-CoA dehydrogenase | Cyclohexanecarboxyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA | 150 kDa | FAD | Syntrophus aciditrophicus nih.govresearchgate.net |

| Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | Cyclohexa-1,5-diene-1-carboxyl-CoA | 150 kDa | FAD | Syntrophus aciditrophicus nih.govresearchgate.net |

This anaerobic pathway highlights a distinct and important route for the biotransformation of cyclohexanecarboxylic acid derivatives in anoxic environments.

Occurrence in Natural Products and Fermentation Processes

Cyclohexanecarboxylic acid and its analogs are not solely synthetic compounds; they have been identified in various natural sources, including plants and fermented foods.

Extracts from the calyces of Hibiscus sabdariffa (Roselle) have been found to contain a variety of organic acids, including hibiscus acid, which is a derivative of citric acid. nih.govresearchgate.net While not a direct analog of cyclohexanecarboxylic acid, the presence of complex organic acids in this plant is noteworthy. nih.gov Hydroxycitric acid, another citric acid derivative, is also found in Hibiscus sabdariffa. nih.gov The therapeutic properties of Hibiscus sabdariffa are often attributed to its rich phytochemical content, which includes these organic acids alongside phenolic compounds and flavonoids. nih.govresearchgate.net

The process of fermentation can lead to the production of a wide array of chemical compounds, including various organic acids. nih.govmdpi.commdpi.com These acids contribute to the flavor, preservation, and potential health effects of fermented foods. mdpi.commdpi.com While the direct detection of "Cyclohexanecarboxylic acid, 4-octyl-" in fermented foods is not widely documented, the microbial processes involved in fermentation are capable of transforming a variety of precursor molecules. For instance, the fermentation of milk to produce yogurt and kefir results in the production of lactic acid and other metabolites. mdpi.com Similarly, the fermentation of meat and plant-based substrates can generate a complex mixture of organic acids. mdpi.com Given the microbial pathways for cyclohexanecarboxylic acid metabolism, it is plausible that related compounds could be formed or transformed during fermentation, depending on the starting materials and the specific microorganisms present.

Biotransformation and Biodegradation Potential of Cyclohexane Derivatives

The biotransformation and biodegradation of cyclohexane derivatives are critical for their removal from the environment. nih.govuni-greifswald.debattelle.org Cyclohexane itself, a stable alicyclic hydrocarbon, can be degraded by a range of microorganisms under both aerobic and anaerobic conditions. nih.gov

Aerobic degradation often proceeds via the action of monooxygenases, which introduce a hydroxyl group to form cyclohexanol. nih.gov This is further oxidized to cyclohexanone (B45756), which can then be converted to ε-caprolactone and subsequently adipic acid. microbiologyresearch.org

Anaerobic degradation of cyclohexane has been observed in sulfate-reducing and nitrate-reducing enrichment cultures. nih.gov The biotransformation of more complex cyclohexane derivatives, such as those with alkyl substituents, is also an area of active research. The presence of an alkyl chain, as in "Cyclohexanecarboxylic acid, 4-octyl-", can influence the rate and pathway of biodegradation.

The following table summarizes some of the key microbial processes involved in the degradation of cyclohexane and its derivatives.

| Degradation Process | Organism Type | Key Enzymes/Pathways | Initial Products |

| Aerobic Degradation | Bacteria (e.g., Nocardia, Arthrobacter), Fungi (e.g., Fusarium) | Monooxygenases, Aromatization pathways | Cyclohexanol, p-hydroxybenzoic acid microbiologyresearch.orgcdnsciencepub.com |

| Anaerobic Degradation | Sulfate-reducing bacteria, Nitrate-reducing bacteria, Fermenting bacteria (e.g., Syntrophus) | Coenzyme A dehydrogenases | Cyclohexane carboxylate nih.govnih.gov |

The diverse metabolic capabilities of microorganisms underscore the potential for the biodegradation of a wide range of cyclohexane derivatives, including those with longer alkyl chains.

Microbial Utilization and Degradation of Substituted Cyclohexanes

The microbial degradation of substituted cyclohexanes, particularly those with alkyl side chains, is a multifaceted process involving various enzymatic reactions. While direct studies on Cyclohexanecarboxylic acid, 4-octyl- are limited, the metabolic pathways can be inferred from research on analogous compounds, such as long-chain n-alkylcyclohexanes and other alkyl-substituted cyclohexanecarboxylic acids.

The primary mechanism for the breakdown of long n-alkyl side chains attached to a cyclohexane ring is β-oxidation . nih.gov This process is analogous to the well-established pathway for fatty acid degradation. youtube.com In the case of a compound like n-octadecylcyclohexane, microorganisms initiate the degradation by oxidizing the terminal methyl group of the alkyl chain to a carboxylic acid. Subsequently, the alkyl chain is shortened by two-carbon units in each cycle of β-oxidation, leading to the formation of cyclohexaneacetic acid or cyclohexanecarboxylic acid, depending on whether the original alkyl chain had an even or odd number of carbon atoms. nih.gov

For Cyclohexanecarboxylic acid, 4-octyl-, it is proposed that the octyl side chain undergoes a similar β-oxidation process. This would involve the sequential removal of four acetyl-CoA units, ultimately yielding 4-carboxymethylcyclohexane carboxylic acid. The enzymes involved in this process are likely similar to those of fatty acid β-oxidation, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases. youtube.com

The structure of the alkyl substituent significantly influences the rate and extent of biodegradation. Studies on butyl-substituted phenylbutanoic acid isomers have shown that increased branching of the alkyl chain reduces the rate of biotransformation. nih.gov This suggests that linear alkyl chains, such as the octyl group in Cyclohexanecarboxylic acid, 4-octyl-, are more readily degraded than their branched counterparts.

The table below presents kinetic data for the biodegradation of a related model compound, trans-4-methyl-1-cyclohexane carboxylic acid, by a microbial culture. While not specific to the 4-octyl- derivative, it provides insight into the degradation kinetics of a substituted cyclohexanecarboxylic acid.

| Parameter | Value | Conditions | Reference |

| Maximum Specific Growth Rate | 0.52 day⁻¹ | 23°C, pH 7 | researchgate.net |

| Maximum Yield | 0.21 mg biomass/mg substrate | 23°C, pH 7 | researchgate.net |

| Maximum Specific Growth Rate | 1.69 day⁻¹ | pH 10 | researchgate.netnih.gov |

| Maximum Yield | 0.41 mg/mg | pH 10 | researchgate.netnih.gov |

Once the alkyl side chain is metabolized, the resulting cyclohexanecarboxylic acid ring becomes the substrate for further degradation. Under aerobic conditions, a common pathway involves the aromatization of the cyclohexane ring.

Environmental Significance of Microbial Aromatization in Biodegradation

The microbial aromatization of the cyclohexane ring is a pivotal step in the complete mineralization of cyclohexanecarboxylic acid analogs and has significant environmental implications. This process transforms a persistent alicyclic structure into an aromatic compound that can be readily funneled into central metabolic pathways.

In aerobic bacteria, the degradation of cyclohexanecarboxylic acid often proceeds through the formation of p-hydroxybenzoate . This transformation is initiated by the hydroxylation of the cyclohexane ring, followed by dehydrogenation and subsequent aromatization. researchgate.net The resulting p-hydroxybenzoate is a common intermediate in the degradation of many aromatic compounds and is typically cleaved by dioxygenases before entering the β-ketoadipate pathway for complete mineralization to carbon dioxide and water.

The environmental significance of this aromatization pathway lies in its role in the bioremediation of naphthenic acids . Naphthenic acids are a complex mixture of alicyclic and aliphatic carboxylic acids that are major toxic components of oil sands process-affected water (OSPW). nih.gov The microbial degradation of these compounds is a crucial process for the detoxification of such industrial wastewater.

The table below summarizes the key steps and intermediates in the proposed aerobic degradation pathway of Cyclohexanecarboxylic acid, 4-octyl-.

| Step | Substrate | Key Enzyme Type | Intermediate/Product |

| 1. Side-chain β-oxidation | Cyclohexanecarboxylic acid, 4-octyl- | Acyl-CoA Dehydrogenase, etc. | 4-Carboxymethylcyclohexane carboxylic acid + 3 Acetyl-CoA |

| 2. Ring Hydroxylation | 4-Carboxymethylcyclohexane carboxylic acid | Monooxygenase | 4-Hydroxy-4-carboxymethylcyclohexane carboxylic acid |

| 3. Dehydrogenation | 4-Hydroxy-4-carboxymethylcyclohexane carboxylic acid | Dehydrogenase | 4-Oxo-4-carboxymethylcyclohexane carboxylic acid |

| 4. Aromatization | 4-Oxo-4-carboxymethylcyclohexane carboxylic acid | Dehydrogenase/Lyase | p-Hydroxyphenylacetic acid |

| 5. Aromatic Ring Cleavage | p-Hydroxyphenylacetic acid | Dioxygenase | Central Metabolic Intermediates |

Computational and Theoretical Investigations of Cyclohexanecarboxylic Acid Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecular systems, providing detailed insights into reaction pathways. DFT calculations can elucidate the mechanisms of reactions involving cyclohexanecarboxylic acid derivatives by mapping the potential energy surface, identifying transition states, and calculating activation barriers.

Research on related systems offers a framework for understanding the potential reactions of 4-octyl-cyclohexanecarboxylic acid. For instance, DFT studies on the oxidation of cyclohexane (B81311) show that the activation of C-H bonds is a critical, high-energy step. nih.gov In the case of 4-octyl-cyclohexanecarboxylic acid, the presence of the alkyl chain and the carboxylic acid group would influence the selectivity of such an oxidation. The electron-withdrawing nature of the carboxylic acid group can affect the reactivity of the cyclohexane ring, while the long octyl chain introduces significant steric hindrance.

A hypothetical DFT study on the esterification of 4-octyl-cyclohexanecarboxylic acid with a simple alcohol like methanol (B129727) could be performed to understand the reaction mechanism. The calculations would typically be performed at a level of theory like B3LYP with a basis set such as 6-31+G(d,p), including a solvent model to simulate reaction conditions. researchgate.net The study would model the key steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of a water molecule. The calculated activation energies (ΔE‡) for each step would reveal the rate-determining step of the reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Esterification of 4-octyl-cyclohexanecarboxylic Acid

| Reaction Step | Description | Hypothetical ΔE‡ (kcal/mol) |

| TS1 | Protonation of Carbonyl | 5.2 |

| TS2 | Nucleophilic Attack by Methanol | 15.8 |

| TS3 | Proton Transfer | 8.1 |

| TS4 | Water Elimination | 12.4 |

| Activation energies (ΔE‡) are calculated relative to the preceding intermediate. Calculations are hypothetically based on trends observed for similar carboxylic acids. The nucleophilic attack (TS2) is often the rate-determining step. |